Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI)
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Overview
Description
Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) is a chemical compound with the molecular formula C9H6FNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of a fluorine atom at the 6th position of the benzothiazole ring and an ethanone group at the 1st position makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) typically involves the reaction of 6-fluorobenzothiazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
6-Fluorobenzothiazole+Acetyl chlorideAlCl3Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the fluorine and ethanone groups.
6-Fluorobenzothiazole: Lacks the ethanone group.
1-(2-Benzothiazolyl)ethanone: Lacks the fluorine atom.
Uniqueness
Ethanone, 1-(6-fluoro-2-benzothiazolyl)- (9CI) is unique due to the presence of both the fluorine atom and the ethanone group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H6FNOS |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNOS/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
InChI Key |
GUNCTJJQHILPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
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